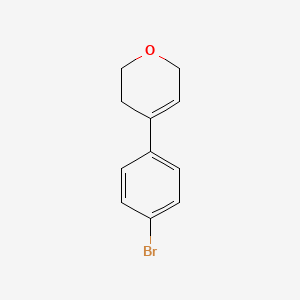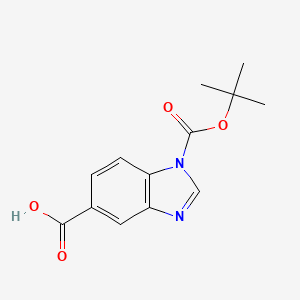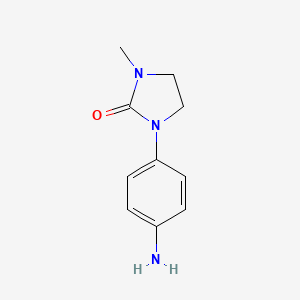
4-(4-Bromphenyl)-3,6-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(4-bromophenyl)-3,6-dihydro-2H-pyran" is a heterocyclic organic molecule that contains a pyran ring, a six-membered ring with one oxygen atom and five carbon atoms. The presence of a bromophenyl group suggests potential for interesting chemical reactivity and possible applications in medicinal chemistry or as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related 2H-pyran derivatives has been explored in various studies. For instance, a selective synthesis of 2H-pyran-2-ones from 3-bromoenals and 1,3-dicarbonyl compounds using oxidative N-heterocyclic carbene catalysis has been reported . Another study describes the ultrasound-mediated condensation of amine with dehydroacetic acid to synthesize 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, highlighting the advantages of this method such as simple work-up, shorter reaction times, and higher yields . These methods could potentially be adapted for the synthesis of "4-(4-bromophenyl)-3,6-dihydro-2H-pyran" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to "4-(4-bromophenyl)-3,6-dihydro-2H-pyran" has been studied. For example, a compound with a similar pyran ring system has been synthesized, and its crystal structure revealed weak intermolecular hydrogen bonding . Another study on a bromophenyl-containing compound showed the presence of C-H...pi and N-H...N hydrogen bonds contributing to the molecular aggregation . These findings suggest that "4-(4-bromophenyl)-3,6-dihydro-2H-pyran" may also exhibit interesting structural features such as hydrogen bonding that could affect its physical properties and reactivity.
Chemical Reactions Analysis
The reactivity of the pyran ring system has been explored in various contexts. A multicomponent transformation involving a bromophenyl isoxazolone and kojic acid led to the formation of a compound with a pyran ring, indicating the potential for "4-(4-bromophenyl)-3,6-dihydro-2H-pyran" to participate in similar reactions . Additionally, the synthesis of pyran derivatives via four-component reactions involving arylamines and cyclic 1,3-diketones has been documented , which could be relevant for further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(4-bromophenyl)-3,6-dihydro-2H-pyran" can be inferred from related compounds. For instance, the presence of a bromophenyl group can influence the electron density and reactivity of the molecule . The molecular structure and hydrogen bonding patterns can affect the melting point, solubility, and crystal packing . Additionally, the electronic properties such as HOMO-LUMO gap and molecular electrostatic potential have been analyzed for a related compound, which could provide insights into the reactivity and potential applications of "4-(4-bromophenyl)-3,6-dihydro-2H-pyran" .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Anti-Alzheimer-Wirkstoffe
Die Verbindung wurde bei der Synthese von Derivaten verwendet, die als multifaktorielle Wirkstoffe zur Behandlung der Alzheimer-Krankheit dienen. Diese Derivate haben eine vielversprechende Aktivität gegen Acetylcholinesterase gezeigt, ein Schlüsselenzym, das an der Progression der Alzheimer-Krankheit beteiligt ist .
Organische Synthese: Zwischenprodukt für Bisamid-Derivate
In der organischen Chemie dient 4-(4-Bromphenyl)-3,6-dihydro-2H-pyran als Zwischenprodukt bei der Synthese von gemischten Bisamid-Derivaten. Diese Derivate haben verschiedene Anwendungen, darunter die Entwicklung neuer Materialien und Pharmazeutika .
Materialwissenschaft: Polymersynthese
Die Verbindung wird zur Herstellung neuer Polymere mit potenziellen Anwendungen in der Elektronik, Beschichtungen und anderen fortschrittlichen Materialien verwendet. Ihre strukturellen Eigenschaften machen sie für die Bildung von Polymeren mit spezifischen Eigenschaften geeignet.
Biologische Aktivität: Antibiotische und Antikrebsaktivität
Derivate dieser Verbindung besitzen biologische Aktivitäten wie antibakterielle und antitumorale Eigenschaften. Dies macht sie zu einer wertvollen Verbindung für die Entwicklung neuer Therapeutika.
Chemische Forschung: Synthese von Pyrimidin-Derivaten
Sie wird auch zur Synthese von Pyrimidin-Derivaten verwendet, die in verschiedenen chemischen Prozessen wichtig sind und zur Entwicklung von Medikamenten mit potenziellen antiviralen und entzündungshemmenden Eigenschaften führen können .
Wirkmechanismus
Target of Action
Related compounds such as pyrazoline derivatives have been shown to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
For instance, pyrazoline derivatives have been found to affect the activity of AchE, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Related compounds have been shown to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a common biomarker for cells and tissue oxidative injury .
Result of Action
Related compounds have been shown to have diverse pharmacological effects, including antileishmanial and antimalarial activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-3,6-dihydro-2H-pyran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXESULAHCHRLFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














